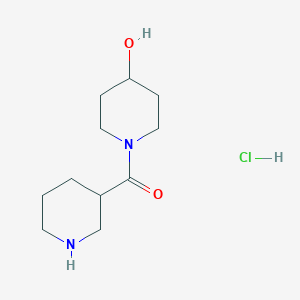

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride

Description

This compound is a hydrochloride salt featuring a piperidine ring substituted with a hydroxy group at the 4-position and linked to a second piperidin-3-yl-methanone moiety. The hydrochloride salt enhances solubility and stability, making it suitable for synthesis and formulation processes .

Properties

IUPAC Name |

(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9;/h9-10,12,14H,1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMOXRIIWXCAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661325 | |

| Record name | (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-57-9 | |

| Record name | (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of Functional Groups: The hydroxyl group and the methanone group are introduced through specific reactions such as oxidation and substitution.

Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines .

Scientific Research Applications

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

A. 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride

- Structure: Contains a piperidine ring with an aminomethyl substituent and a pyridin-4-yl-methanone group.

- Molecular Formula : C₁₂H₁₇N₃O·2HCl

- Molecular Weight : 292.2 g/mol

- Key Properties: Dihydrochloride salt improves aqueous solubility. No GHS classification or acute toxicity data reported .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Piperidine substituted with a diphenylmethoxy group.

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Properties: Acute health hazards reported (harmful upon inhalation, ingestion, or skin contact).

Nadifloxacin-Oxalic Acid Co-crystal

- Structure: A fluoroquinolone antibiotic (nadifloxacin) co-crystallized with oxalic acid. The nadifloxacin component includes a 4-hydroxy-piperidin-1-yl group.

- Key Properties :

Target Compound: (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone Hydrochloride

- Structure: Bicyclic piperidine system with a hydroxy group and methanone linker.

- Inferred Properties: Hydrochloride salt likely enhances solubility compared to freebase forms. Potential for hydrogen bonding due to hydroxy and carbonyl groups.

Comparative Data Table

| Property | Target Compound | 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride | 4-(Diphenylmethoxy)piperidine Hydrochloride | Nadifloxacin-Oxalic Acid Co-crystal |

|---|---|---|---|---|

| Molecular Weight | Not reported | 292.2 g/mol | 303.83 g/mol | 424.4 g/mol (nadifloxacin component) |

| Solubility | Likely high (hydrochloride salt) | High (dihydrochloride salt) | Low (lipophilic diphenylmethoxy group) | Moderate (oxalic acid enhances solubility) |

| Hazard Profile | Not reported | No GHS classification | Acute toxicity (harmful) | Not applicable (pharmaceutical use) |

| Key Interactions | Potential H-bonding (OH, carbonyl) | Ionic interactions (dihydrochloride) | Van der Waals (diphenyl groups) | O–H⋯O and H⋯O hydrogen bonds |

| Applications | Pharmaceutical intermediate | Research and development | Not specified | Antibacterial agent |

Research Findings and Implications

- Hydrogen Bonding : The target compound’s hydroxy and carbonyl groups may enable interactions similar to the nadifloxacin co-crystal, which relies on O–H⋯O bonds for stability . This property is critical for crystal engineering and drug formulation.

- Toxicity : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, the target compound lacks reported acute hazards, suggesting a safer profile for handling .

- Salt Forms: Both the target compound and 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride utilize salt forms to optimize solubility, a common strategy in drug development .

Biological Activity

Overview

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride is a compound belonging to the piperidine class, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, mechanisms of action, and its relevance in therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring structure with hydroxyl and methanone functional groups. Its molecular formula is with a molecular weight of approximately 243.69 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, which could be significant in conditions like cancer and neurodegenerative diseases.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer activity . For instance:

- In vitro studies demonstrated that it induces apoptosis in cancer cell lines, showcasing cytotoxic effects superior to standard chemotherapeutic agents such as bleomycin .

- The mechanism involves the modulation of the monoacylglycerol lipase (MAGL) pathway, which is crucial for regulating endocannabinoid levels that affect cancer cell proliferation .

Neuroprotective Effects

Research has also highlighted the compound's potential in treating neurodegenerative disorders:

- It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression .

- The compound's ability to improve cognitive function through these mechanisms suggests its utility in developing treatments for Alzheimer's disease .

Antimicrobial Activity

This compound has shown promising results against various pathogens:

- Studies indicate effective inhibition against strains of Staphylococcus aureus , E. coli , and Candida species , suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone HCl | Anticancer, Neuroprotective, Antimicrobial | Enzyme inhibition, Receptor modulation |

| Piperine | Anti-inflammatory | Modulates ion channels |

| Evodiamine | Anticancer | Induces apoptosis |

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Cancer Cell Line Study : A study conducted on FaDu hypopharyngeal tumor cells revealed that this compound significantly inhibited cell growth and induced apoptosis compared to traditional therapies .

- Neuroprotection Study : Research demonstrated that this compound improved memory retention in animal models by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.